molecular formula C12H20O B2498022 2-(2-Adamantyl)ethanol CAS No. 39555-28-7

2-(2-Adamantyl)ethanol

Cat. No.: B2498022
CAS No.: 39555-28-7
M. Wt: 180.291
InChI Key: RBCVHZUCLVUJGR-UHFFFAOYSA-N
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Description

2-(2-Adamantyl)ethanol is an organic compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon with a unique diamond-like framework. This compound is notable for its stability and rigidity, making it a valuable component in various chemical and industrial applications. The adamantane moiety imparts significant thermal and oxidative stability to the compound, enhancing its utility in diverse fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Adamantyl)ethanol typically involves the reduction of 2-adamantanone. One common method is the reduction of 2-adamantanone using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. This reaction proceeds under mild conditions and yields this compound with high purity .

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of 2-adamantanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This method is scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Adamantyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-(2-Adamantyl)acetaldehyde or further to 2-(2-Adamantyl)acetic acid.

    Reduction: The compound can be reduced to form 2-(2-Adamantyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products:

    Oxidation: 2-(2-Adamantyl)acetaldehyde, 2-(2-Adamantyl)acetic acid.

    Reduction: 2-(2-Adamantyl)ethane.

    Substitution: 2-(2-Adamantyl)ethyl chloride, 2-(2-Adamantyl)ethyl bromide.

Comparison with Similar Compounds

    1-Adamantanol: Similar in structure but with the hydroxyl group attached to the primary carbon of the adamantane ring.

    2-Adamantanone: The ketone analog of 2-(2-Adamantyl)ethanol.

    2-(2-Adamantyl)acetic acid: The carboxylic acid derivative of this compound.

Uniqueness: this compound is unique due to its secondary hydroxyl group, which imparts different reactivity compared to primary alcohols like 1-adamantanol. This difference in reactivity allows for selective functionalization and the synthesis of a diverse array of derivatives .

Properties

IUPAC Name

2-(2-adamantyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVHZUCLVUJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of lithium aluminium hydride (1.58 g, 41.63 mmol) in anhydrous tetrahydrofuran was slowly added a solution of Intermediate 72 (6.2 g, 29.76 mmol) in tetrahydrofuran (55 mL). The reaction mixture was stirred at room temperature overnight. Then water (12 mL), sodium hydroxide 4N (12 mL) and finally water again (36 mL) were added into the solution at 0° C. The mixture was stirred for some minutes and the resulting salts were filtered through a pad of Celite® washing with ethyl acetate (100 mL). The crude was treated with water and methylen chloride and the solvent of the organic layer was removed under reduced pressure to give the title compound as an oil (4.83 g, 90%), which was used in the next step without further purification.
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Intermediate 72
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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